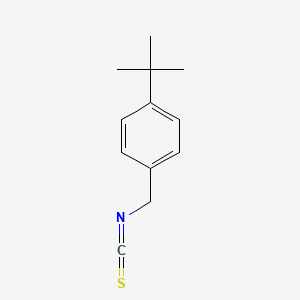

1-Tert-butyl-4-(isothiocyanatomethyl)benzene

Description

Properties

IUPAC Name |

1-tert-butyl-4-(isothiocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NS/c1-12(2,3)11-6-4-10(5-7-11)8-13-9-14/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKWITCBFDFVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564196 | |

| Record name | 1-tert-Butyl-4-(isothiocyanatomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31088-81-0 | |

| Record name | 1-tert-Butyl-4-(isothiocyanatomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach for Aromatic Isothiocyanates

A common and well-established method for synthesizing aromatic isothiocyanates involves the conversion of the corresponding primary amines into isothiocyanates. This transformation is typically achieved by reacting the amine precursor with thiophosgene or thiocarbonyldiimidazole under mild conditions:

- Starting material: 4-(tert-butyl)benzylamine or its derivatives.

- Reagents: Thiophosgene (CSCl₂) or 1,1’-thiocarbonyldiimidazole.

- Solvent: Dichloromethane (CH₂Cl₂).

- Conditions: Room temperature, biphasic system with aqueous sodium bicarbonate to neutralize HCl formed.

- Work-up: Extraction, drying over anhydrous sodium sulfate, concentration, and purification by silica gel column chromatography.

This procedure is adapted from a general protocol for isothiocyanate synthesis reported in the literature, where amines are converted to isothiocyanates efficiently, often yielding colorless oils or solids depending on the substrate.

Table 1: Typical Reaction Conditions for Isothiocyanate Synthesis

| Parameter | Details |

|---|---|

| Amine equivalent | 1.0 |

| Thiophosgene equivalent | 1.2 |

| Solvent | CH₂Cl₂ (15-25 mL per 5 mmol amine) |

| Temperature | Room temperature |

| Reaction time | 1 hour |

| Work-up | Extraction with CH₂Cl₂, drying, chromatography |

| Typical yield | Variable, 30-63% reported for analogues |

This method is applicable to 1-tert-butyl-4-(isothiocyanatomethyl)benzene by starting from the corresponding 4-(tert-butyl)benzylamine.

Thiophosgene-Based Method

The thiophosgene method is classical and involves the reaction of the benzylamine derivative with thiophosgene in a biphasic system (organic solvent and aqueous base):

- The aqueous sodium bicarbonate neutralizes HCl generated.

- Thiophosgene is added slowly under strong stirring.

- After completion, phases are separated and the organic layer purified.

This method is advantageous for its simplicity and directness but requires careful handling of toxic thiophosgene.

Thiocarbonyldiimidazole Method

An alternative to thiophosgene is 1,1’-thiocarbonyldiimidazole, which is less toxic and easier to handle:

- The amine is dissolved in dichloromethane.

- Thiocarbonyldiimidazole is added in one portion at room temperature.

- Reaction proceeds typically within 1 hour.

- Water is added to quench, followed by extraction and purification.

This method provides a safer and cleaner route to isothiocyanates, including this compound.

Catalytic Preparation via Ammonium Thiocyanate and tert-Butyl Alcohol

A patented industrially relevant method describes the preparation of tert-butyl isothiocyanate derivatives using a catalytic process involving:

- Reagents: Ammonium thiocyanate, 85% tert-butyl alcohol, 30% hydrochloric acid.

- Catalyst: Dry hydrogen chloride gas.

- Process:

- Ammonium thiocyanate is dissolved in water.

- tert-Butyl alcohol is added, and the mixture heated to 45-50 °C.

- Hydrochloric acid is added dropwise with stirring.

- After reaction completion, the mixture is allowed to separate.

- The upper organic layer is isolated and subjected to hydrogen chloride gas catalysis under vacuum at 50-60 °C.

- Nitrogen purging follows to yield tert-butyl isothiocyanate.

This method emphasizes the use of dry hydrogen chloride gas as a catalyst and vacuum conditions to improve yield and purity. It is particularly suited for large-scale synthesis of tert-butyl isothiocyanates and related compounds.

Table 2: Industrial Preparation Parameters

| Step | Conditions/Details |

|---|---|

| Ammonium thiocyanate | 70-85 parts (mass) |

| Water | 200 parts |

| 85% tert-butyl alcohol | 65-90 parts |

| 30% Hydrochloric acid | 200-250 parts |

| Temperature | 45-50 °C during mixing |

| HCl gas catalysis | 50-60 °C, vacuum 0.08-0.09 MPa |

| Reaction time | 30-90 min stirring after acid addition |

| Catalyst | Dry hydrogen chloride gas |

This process is distinct from the direct amine-to-isothiocyanate conversion and focuses on forming the isothiocyanate from thiocyanate precursors under acidic catalysis.

Notes on Precursor Synthesis

The precursor 4-(tert-butyl)benzylamine can be synthesized or procured commercially. The tert-butyl substituent on the aromatic ring enhances the stability and lipophilicity of the compound.

Analogous aromatic compounds such as 1-tert-butyl-4-nitrobenzene are synthesized through nitration or oxidation routes, which can serve as intermediates or related compounds in synthetic schemes.

Summary Table: Comparison of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Thiophosgene method | Thiophosgene, amine, NaHCO₃ | RT, biphasic, 1 h | Direct, well-established | Toxic reagent, handling risk |

| Thiocarbonyldiimidazole method | Thiocarbonyldiimidazole, amine | RT, 1 h | Safer, cleaner | Slightly more expensive |

| Catalytic ammonium thiocyanate | NH₄SCN, tert-butyl alcohol, HCl | 45-50 °C, vacuum HCl catalysis | Scalable, catalytic process | More complex setup |

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-4-(isothiocyanatomethyl)benzene can undergo several types of chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the isothiocyanate group under mild conditions to form corresponding ureas, carbamates, and thiocarbamates.

Oxidizing Agents: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Major Products Formed

Ureas: Reaction with amines.

Carbamates: Reaction with alcohols.

Thiocarbamates: Reaction with thiols.

Sulfoxides and Sulfones: Oxidation products.

Scientific Research Applications

Biological Activities

The biological activities of 1-tert-butyl-4-(isothiocyanatomethyl)benzene are notable, particularly in the context of:

- Antimicrobial Properties : Isothiocyanates have been studied for their antibacterial effects against various pathogens. Research indicates that derivatives of isothiocyanates exhibit significant antibacterial activity against strains such as E. coli and S. aureus, making them potential candidates for developing new antimicrobial agents .

- Plant Defense Mechanisms : In plant biology, isothiocyanates play a crucial role in plant defense against herbivory. They are part of a plant's secondary metabolites that deter herbivorous insects due to their toxic properties . The application of these compounds in agriculture could enhance crop resistance to pests.

Industrial Applications

The industrial applications of this compound extend into several domains:

- Agricultural Chemicals : Due to their insecticidal properties, isothiocyanates are being explored as natural pesticides. Their ability to disrupt pest metabolism offers an eco-friendly alternative to synthetic pesticides.

- Pharmaceuticals : The unique structure of isothiocyanates makes them valuable in drug discovery. They have been linked to various bioactive compounds that inhibit specific enzymes or pathways relevant to diseases such as cancer and bacterial infections .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various isothiocyanate derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against E. coli and S. aureus, suggesting its potential use as an antibacterial agent in clinical settings .

Case Study 2: Plant Defense Mechanism

Research on Arabidopsis thaliana demonstrated that isothiocyanates play a role in metabolic diversion during herbivore attacks. The presence of these compounds was linked to enhanced resistance against pests, highlighting their importance in agricultural biotechnology .

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-(isothiocyanatomethyl)benzene involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins, leading to the formation of thiourea linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of new compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

1-tert-Butyl-4-isothiocyanatobenzene (CAS 19241-24-8)

- Structure : Direct attachment of the isothiocyanate group to the benzene ring without a methylene spacer.

- Properties: Reduced steric hindrance compared to the target compound, allowing for faster reaction kinetics in nucleophilic additions. The tert-butyl group enhances solubility in non-polar solvents .

1-(Isothiocyanatomethyl)-4-(trifluoromethyl)benzene (Compound 38)

- Structure : Trifluoromethyl (-CF3) group replaces tert-butyl.

- Properties : The electron-withdrawing -CF3 group increases electrophilicity of the isothiocyanate, accelerating reactions with nucleophiles. However, reduced steric bulk compared to tert-butyl may lower selectivity in binding interactions. Synthesized in 87% yield via benzylamine derivatives .

1-(Isothiocyanatomethyl)-4-nitrobenzene (CAS 3694-47-1)

- Structure: Nitro (-NO2) group at the para position.

- Properties: Strong electron-withdrawing effect of -NO2 significantly enhances the isothiocyanate's reactivity but reduces stability under basic conditions. Potential applications in explosive precursors or high-energy materials .

1-(Isothiocyanatomethyl)-4-phenoxybenzene

Key Observations :

- Electron-withdrawing groups (e.g., -CF3, -NO2) generally improve isothiocyanate reactivity but may complicate purification.

- Steric bulk from tert-butyl can reduce reaction rates but enhance selectivity in target binding.

- Lower yields in methylthio derivatives (e.g., compound 56) suggest challenges in handling sulfur-containing precursors .

Biological Activity

1-Tert-butyl-4-(isothiocyanatomethyl)benzene, also known as a type of isothiocyanate (ITC), is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and toxicology. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butyl group and an isothiocyanate functional group. The compound can be synthesized through various methods, including microwave-assisted synthesis that enhances yield and efficiency .

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 31088-81-0 |

| Molecular Formula | C12H15NCS |

| Molecular Weight | 221.32 g/mol |

Anticancer Properties

Isothiocyanates, including this compound, have been investigated for their anticancer properties. Research indicates that ITCs can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate various signaling pathways associated with cancer progression.

- Mechanism of Action : ITCs may exert their effects through the activation of the Nrf2 pathway, which leads to increased expression of antioxidant enzymes and phase II detoxifying enzymes. This mechanism contributes to their chemopreventive effects against various types of cancer .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various ITCs on human cancer cell lines demonstrated that this compound exhibits significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating effective dose-response relationships .

Case Study 1: Antiproliferative Effects

In a comparative study of several aryl ITCs, including this compound, researchers observed that this compound significantly inhibited the growth of MCF-7 cells. The study highlighted the structure-activity relationship (SAR) that suggests modifications to the isothiocyanate group can enhance biological activity .

Case Study 2: Mechanistic Insights

A mechanistic study revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells. This ROS generation was linked to the induction of apoptosis through mitochondrial pathways, confirming its potential as an effective anticancer agent .

Toxicological Profile

While exploring the beneficial effects of isothiocyanates, it is essential to consider their toxicological aspects. The compound's reactivity can lead to potential toxicity at high concentrations. Studies have shown that while low doses exhibit anticancer properties, higher doses may result in cytotoxic effects on normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Tert-butyl-4-(isothiocyanatomethyl)benzene?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or in situ trapping methods. For example, reacting tert-butyl-substituted benzylamine derivatives with thiophosgene or carbon disulfide (CS₂) in anhydrous solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at controlled temperatures (-10°C to room temperature). Purification typically involves flash chromatography (e.g., hexane:EtOAc gradients) . Evidence from similar isothiocyanatomethyl benzene syntheses suggests yields can be optimized by using stoichiometric equivalents of reagents like N,N-diisopropylethylamine (DIPEA) to neutralize byproducts .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm for 9H, singlet) and the isothiocyanatomethyl moiety (δ ~4.7 ppm for CH₂, singlet). Aromatic protons appear as distinct multiplets depending on substitution patterns .

- IR : The isothiocyanate (-NCS) group shows a strong absorption band near 2050–2100 cm⁻¹ .

- HRMS : Accurately confirms molecular ion peaks (e.g., [M+H]⁺) with deviations <5 ppm from theoretical values .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Based on structurally related isothiocyanates (e.g., 1-(isothiocyanatomethyl)-3-methylbenzene), the compound is likely classified as acutely toxic (oral/skin exposure Category 4) and a respiratory irritant. Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap/water. For spills, avoid dust generation and use inert absorbents .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s stability and reactivity in nucleophilic reactions?

- Methodological Answer : The tert-butyl group provides steric hindrance, reducing undesired side reactions (e.g., dimerization) while enhancing solubility in non-polar solvents. Comparative studies with methyl or methoxyethyl analogs (e.g., 1-(tert-butoxy)-4-(2-methoxyethyl)benzene) suggest that bulky substituents slow reaction kinetics but improve regioselectivity in electrophilic substitutions . Kinetic assays (e.g., UV-Vis monitoring) under varying temperatures can quantify these effects.

Q. What analytical strategies resolve data contradictions in byproduct identification during synthesis?

- Methodological Answer :

- HPLC-MS : Detects low-abundance byproducts (e.g., thiourea derivatives from amine impurities) with reverse-phase C18 columns and acetonitrile/water gradients.

- 2D NMR (HSQC/HMBC) : Assigns ambiguous peaks from regioisomers or degradation products. For example, coupling constants in ¹H-¹³C HMBC can differentiate isothiocyanate vs. thiocyanate isomers .

- TGA/DSC : Assesses thermal stability to rule out decomposition artifacts during characterization .

Q. How can computational modeling predict the compound’s biomolecular interactions (e.g., with cysteine proteases)?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model the isothiocyanate group’s covalent binding to catalytic cysteine residues. Parameterize the tert-butyl group’s van der Waals interactions for accuracy.

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate binding stability. Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. What are the challenges in scaling up synthesis while maintaining purity >95%?

- Methodological Answer :

- Process Optimization : Use Design of Experiments (DoE) to adjust reaction parameters (e.g., solvent volume, cooling rate). Pilot-scale reactions in THF show reproducibility issues due to exothermicity; controlled addition via syringe pumps mitigates this .

- Crystallization Studies : Screen solvents (e.g., EtOAc/hexane) to isolate high-purity crystals. XRPD confirms polymorph consistency between batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.